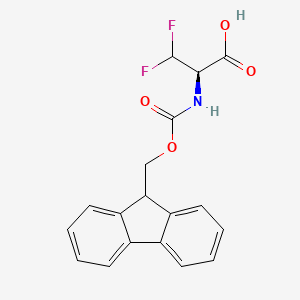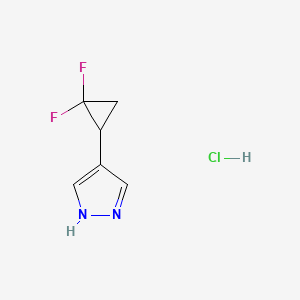
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluorocyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyrazole ring. One common method involves the reaction of a difluorocyclopropane derivative with a hydrazine derivative under acidic conditions to form the pyrazole ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using difluorocyclopropane precursors and hydrazine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluorocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like sodium hydride or palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-difluorocyclopropyl)piperidine hydrochloride
- [(2,2-difluorocyclopropyl)methyl]amine hydrochloride
- 2-chloro-4-(2,2-difluorocyclopropyl)pyrimidine
Uniqueness
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride is unique due to the presence of both the difluorocyclopropyl group and the pyrazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H7ClF2N2 |
|---|---|
Peso molecular |
180.58 g/mol |
Nombre IUPAC |
4-(2,2-difluorocyclopropyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)1-5(6)4-2-9-10-3-4;/h2-3,5H,1H2,(H,9,10);1H |
Clave InChI |
KBNDEXPGXOXCHQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)C2=CNN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
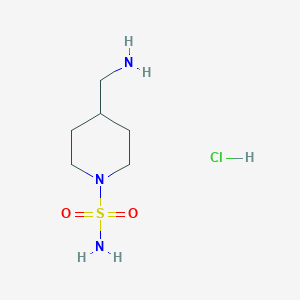
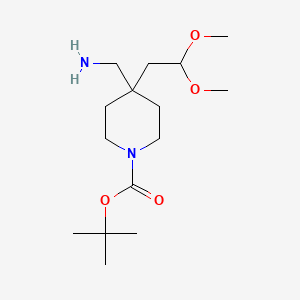
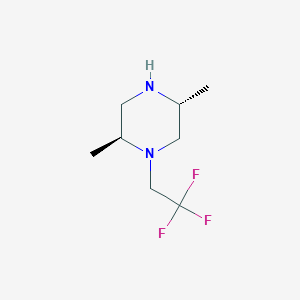
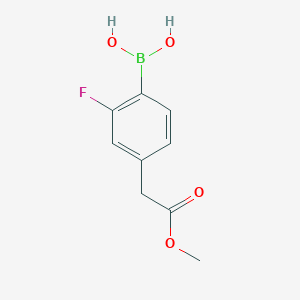
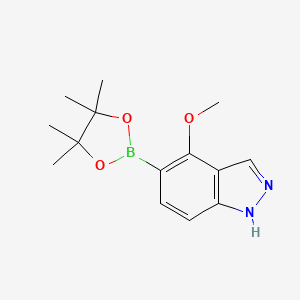

![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)



